molecular formula C12H13F3O B1324662 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone CAS No. 898765-00-9

3,3-Dimethyl-3',4',5'-trifluorobutyrophenone

Cat. No.: B1324662
CAS No.: 898765-00-9
M. Wt: 230.23 g/mol
InChI Key: AUTGVXACURNHTC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone is an organic compound with the molecular formula C12H13F3O. It is a fluorinated ketone, which makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone typically involves the introduction of fluorine atoms into the butyrophenone structure. One common method is the Friedel-Crafts acylation of a fluorinated benzene derivative with a suitable acyl chloride under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone may involve continuous flow reactors to ensure precise control over reaction parameters. The use of fluorinated reagents and catalysts in a controlled environment minimizes the risk of hazardous by-products and maximizes yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with biological targets through its fluorinated ketone group. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
  • 3,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Comparison: 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone is unique due to its specific substitution pattern and the presence of three fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3,3-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-12(2,3)6-10(16)7-4-8(13)11(15)9(14)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGVXACURNHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642415
Record name 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-00-9
Record name 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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